molecular formula C100H164O B1235342 Dolichol-20 CAS No. 2067-66-5

Dolichol-20

Cat. No. B1235342
CAS RN: 2067-66-5
M. Wt: 1382.4 g/mol
InChI Key: KEVPZUBEAUSPNJ-OYHKHEHLSA-N
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Description

Dolichol-20 refers to a group of long-chain mostly unsaturated organic compounds made up of varying numbers of isoprene units terminating in an α-saturated isoprenoid group, containing an alcohol functional group . It is a lipid molecule that is an important precursor for the biosynthesis of cholesterol, dolichols, and other polyisoprenoids . It can be extracted from animal tissues and purified by size-exclusion chromatography .


Synthesis Analysis

Dolichol is a product of the HMG-CoA reductase pathway (also known as the mevalonate pathway), and as such their creation and availability are affected by mevalonate inhibition . The synthesis of Dolichol-20 involves the condensation of farnesyl diphosphate (FPP) with a varying number of isoprene units .


Molecular Structure Analysis

The molecular formula of Dolichol-20 is C100H164O . It has an average mass of 1382.372 Da and a monoisotopic mass of 1381.278198 Da .


Chemical Reactions Analysis

Dolichols play a role in the post-translational modification of proteins known as N-glycosylation in the form of dolichol phosphate . Dolichols function as a membrane anchor for the formation of the oligosaccharide Glc3–Man9–GlcNAc2 . This oligosaccharide is transferred from the dolichol donor onto certain asparagine residues of newly forming polypeptide chains .

Scientific Research Applications

Alteration of Membrane Properties

  • Dolichol in Synaptic Plasma Membranes : Dolichol affects the physical properties of mouse synaptic plasma membranes (SPM), fluidizing and rigidifying membrane areas, potentially impacting neuronal function (Wood et al., 1986).

Role in Aging and Oxidative Stress

  • Dolichol and Aging : Dolichol levels increase with age, and it may act as a radical scavenger, potentially involved in statin toxicity and neurodegenerative diseases (Bergamini et al., 2004).

Application in Assays and Measurements

  • Quantification in Urine : A method for measuring dolichols-18, -19, and -20 in urine using high-performance liquid chromatography has been developed, useful in clinical diagnostics (Turpeinen, 1986).

UV Protection Properties

  • UV Absorbing Properties : Dolichol in human sebum exhibits UV-absorbing properties that are enhanced upon UV irradiation, suggesting a role in skin protection (Sgarbossa et al., 2004).

Impact on Liposomes and Membrane Leakage

  • Effect on Liposome Membranes : Dolichol induces membrane leakage in liposomes composed of phosphatidylethanolamine and phosphatidylcholine, altering membrane stability (Lai & Schutzbach, 1984).

Chemical Structure and Synthesis

  • Chemical Structure of Dolichol : Research has detailed the arrangement of isoprene units in dolichol, clarifying its chemical structure and aiding in the understanding of its biological functions (Tanaka et al., 1987).

Physiological Roles in Different Tissues

  • Dolichol in Testis and Epididymis : Studies on the concentration and synthesis of dolichol in rat testis and epididymis have shown higher concentrations than in liver, suggesting specific physiological roles in these organs (Wenstrom & Hamilton, 1980).

Dolichol in Neurological Conditions

  • High Levels in Neuronal Ceroid-Lipofuscinosis and Alzheimer's : Elevated dolichol levels have been found in various forms of neuronal ceroid-lipofuscinosis and Alzheimer's disease, indicating a potential link to these conditions (Kin et al., 1983).

Biochemical Functions and Synthesis Pathways

  • Role in Protein Glycosylation : Dolichol is involved in protein glycosylation in cells and its synthesis pathways have been examined, providing insights into its biochemical functions and potential clinical applications (Park et al., 2014).

Uptake and Metabolism in Cells

  • Dolichol Uptake in Cultured Cells : Research has explored the ability of various cell types to uptake dolichol from external media, aiding in the understanding of its metabolic and functional roles in cells (Palamarczyk & Butters, 1982).

Impact of External Factors on Dolichol Levels

  • Influence of Carbon Tetrachloride and UV Radiation : Studies on the effects of carbon tetrachloride and UV radiation on dolichol levels in liver cells provide insights into its stability and potential protective roles against oxidative stress (Parentini et al., 2004).

Synthesis and Biological Functions

  • Synthesis and Functions of (S)-Dolichol : Research on the synthesis of (S)-dolichol and its potential as a free radical scavenger in cell membranes highlights its possible therapeutic applications (Bizzarri et al., 2004).

Labeling and Study of Dolichol in Tissues

  • Labeling Dolichol in Regenerating Liver : The use of radioactive mevalonate to label dolichol in regenerating rat liver helps in studying its metabolism and distribution in tissues (Martin & Thorne, 1974).

Regulation of Dolichol Synthesis

  • Regulation by Hydroxymethylglutaryl-CoA Reductase : Understanding how dolichol synthesis is regulated by hydroxymethylglutaryl-CoA reductase can inform on its role in liver function and disease states (James & Kandutsch, 1980).

Safety And Hazards

According to the safety data sheet, Dolichol-20 should be handled with caution. Prolonged exposure should be avoided and inhalation of the vapor should be prevented . The health hazards of this product have not been fully investigated . It is recommended to use appropriate procedures to prevent direct contact with the skin or eyes and to prevent inhalation/ingestion .

Future Directions

The deliberate modification of therapeutic protein glycosylation will become more prevalent as glycoengineering strategies further develop and become more accessible . Dolichol-20 could play a significant role in these developments due to its involvement in protein glycosylation .

properties

IUPAC Name

(6E,10E,14E,18E,22Z,26E,30E,34E,38E,42E,46E,50E,54E,58Z,62E,66E,70E,74E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-icosamethyloctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-nonadecaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C100H164O/c1-81(2)41-22-42-82(3)43-23-44-83(4)45-24-46-84(5)47-25-48-85(6)49-26-50-86(7)51-27-52-87(8)53-28-54-88(9)55-29-56-89(10)57-30-58-90(11)59-31-60-91(12)61-32-62-92(13)63-33-64-93(14)65-34-66-94(15)67-35-68-95(16)69-36-70-96(17)71-37-72-97(18)73-38-74-98(19)75-39-76-99(20)77-40-78-100(21)79-80-101/h41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,100-101H,22-40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78-80H2,1-21H3/b82-43+,83-45+,84-47+,85-49+,86-51-,87-53+,88-55+,89-57+,90-59+,91-61+,92-63+,93-65+,94-67+,95-69-,96-71+,97-73+,98-75+,99-77+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVPZUBEAUSPNJ-OYHKHEHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C100H164O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dolichol-20
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Dolichol-20

CAS RN

2067-66-5
Record name Dolichol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002067665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dolichol-20
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dolichol-20

Citations

For This Compound
97
Citations
S Inoue, T Kaneko, Y Takahashi… - Journal of the Chemical …, 1987 - pubs.rsc.org
Stereoselective total synthesis of ( S )-(–)-dolichol-20 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) DOI:10.1039/C39870001036 …
Number of citations: 15 pubs.rsc.org
C Valtersson, G van Duÿn, AJ Verkleij… - Journal of Biological …, 1985 - Elsevier
… PPn H - TABLE I1 Transition enthalpies of DMPC-dolichol-20 and DPPC-dolichol-20 mixtures The values are based on differential scanning calorimetry heating curves of DMPC- and …
Number of citations: 295 www.sciencedirect.com
J Wejde, M Hjertman, M Carlberg… - Journal of cellular …, 1998 - Wiley Online Library
… The chromatographic behavior suggested that the growth-stimulating fractions contained dolichol-20. This was confirmed by mass spectrometric analysis. Similar results were obtained …
Number of citations: 29 onlinelibrary.wiley.com
J Wejde, M Carlberg, M Hjertman… - Journal of cellular …, 1993 - Wiley Online Library
… Thereby high doses (10 pLg/ml) of dolichol-20 were found to cause a partial counteraction. After straight-phase HPLC purification of endogenous lipids, isolated from 'H- or 14C…
Number of citations: 35 onlinelibrary.wiley.com
DN Illian, AP Widiyana, AR Hasana… - Journal of Applied …, 2022 - researchgate.net
… C80, dolichol-17 (C85), and dolichol-20 (C100) are presented in Table 3. … dolichol-20 (C100) do not inhibit CYP3A4 enzymes, suggesting that it is safe to use emodin and dolichol-20 (…
Number of citations: 2 www.researchgate.net
G ban Duijn, C Valtersson, T Chojnacki… - … et Biophysica Acta (BBA …, 1986 - Elsevier
… Phospholipids and dolichol-20 were stored as stock solutions in chloroform and dolichol-20 phosphate in chloroform/ methanol (2:1, v/v) at -20C under nitrogen atmosphere. …
Number of citations: 99 www.sciencedirect.com
O Larsson - Cancer biochemistry biophysics, 1995 - europepmc.org
… of dolichols, in particular of dolichol-20. If PDGF was present … dolichols, once again into dolichol-20 in particular. In contrast … reductase and a sustained dolichol-20 synthesis. In order to …
Number of citations: 2 europepmc.org
D Cottalasso, AM Bassi, C Canepa, G Maloberti… - Free radical biology and …, 2003 - Elsevier
… The peak areas of the sample (isoprenologs Dolichol-16 to Dolichol-20) were calculated by automatic Waters integration program and the concentration in the sample was calculated …
Number of citations: 12 www.sciencedirect.com
TJ Ekström, T Chojnacki, G Dallner - Journal of Biological Chemistry, 1984 - Elsevier
… 4, fractions 9-11; 5, dolichol-20. Arrows indicate the position of a-… dolichol-20. The arrow indicates the presence of the a- unsaturated polyprenol-20. C, mixture of human liver dolichol-20 …
Number of citations: 63 www.sciencedirect.com
LL Danilov, T Chojnacki - Febs Letters, 1981 - core.ac.uk
In most biochemical studies on lipid-mediated transglycosylation [1] the polyprenyl phosphates are prepared by phosphorylation of naturally occuring polyprenols [2-4]. The methods of …
Number of citations: 97 core.ac.uk

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